molecular formula C21H17Cl2N3OS B11434209 3-(3-chloro-4-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-4-methylphenyl)-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11434209
M. Wt: 430.3 g/mol
InChI Key: FSVRIPZSWGUKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-4-METHYLPHENYL)-8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines

Preparation Methods

The synthesis of 3-(3-CHLORO-4-METHYLPHENYL)-8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of intermediate compounds through reactions such as cyclization, chlorination, and nitrile formation. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, utilizing catalysts, and employing large-scale reactors .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(3-CHLORO-4-METHYLPHENYL)-8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(3-CHLORO-4-METHYLPHENYL)-8-(4-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE exhibits unique properties due to its specific chemical structure. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and overall chemical behavior, leading to distinct applications and properties.

Properties

Molecular Formula

C21H17Cl2N3OS

Molecular Weight

430.3 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-8-(4-chlorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17Cl2N3OS/c1-13-2-7-16(8-19(13)23)25-11-26-20(27)9-17(14-3-5-15(22)6-4-14)18(10-24)21(26)28-12-25/h2-8,17H,9,11-12H2,1H3

InChI Key

FSVRIPZSWGUKKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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